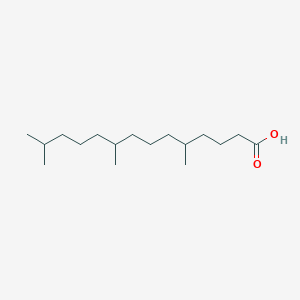

5,9,13-Trimethyltetradecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,9,13-trimethyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h14-16H,5-13H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCIEXNSDXERAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944614 | |

| Record name | 5,9,13-Trimethyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22008-57-7 | |

| Record name | 5,9,13-Trimethyltetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9,13-Trimethyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Transformations of 5,9,13 Trimethyltetradecanoic Acid

De Novo Synthesis Pathways in Microbial Systems

The primary route for the formation of 5,9,13-trimethyltetradecanoic acid in microbial environments is not a true de novo synthesis in the classical sense of building the molecule from simple two-carbon units. Instead, it is predominantly a product of the degradation of larger, naturally abundant isoprenoid compounds.

Mechanisms from Isoprenoid Precursors (e.g., Phytol (B49457), Squalene)

The most well-established precursor for TMTD is phytol , the C20 isoprenoid alcohol that forms the side chain of chlorophyll (B73375). geologyscience.runih.gov Microbial degradation of phytol is a key process in aquatic environments and is considered a major source of acyclic isoprenoid compounds. geologyscience.ru The initial steps involve the oxidation of phytol to its corresponding aldehyde, phytenal , and then to phytenic acid . nih.govnih.gov This conversion is a critical gateway for the subsequent breakdown of the phytol molecule.

Another potential, though less direct, precursor is squalene , a C30 triterpene that is an intermediate in the biosynthesis of sterols in eukaryotes. nih.govnih.gov While squalene's primary metabolic fate is cyclization to form sterols, its linear isoprenoid structure makes it a conceivable, albeit more complex, source for smaller isoprenoid fatty acids through various cleavage and oxidation reactions in microbial consortia. nih.gov

Enzymatic Conversions and Intermediates

The transformation of phytol to TMTD involves a series of enzymatic reactions. The initial oxidation of phytol to phytenal and then to phytenic acid is catalyzed by oxidoreductases. nih.govnih.gov Following the formation of phytenic acid, it is typically activated to its CoA ester, phytenoyl-CoA . nih.gov This activation is crucial for the subsequent metabolic steps. The reduction of the double bond in phytenoyl-CoA yields phytanoyl-CoA , which is a central intermediate in this pathway. nih.gov

From phytanoyl-CoA, the pathway to TMTD involves the removal of a carbon atom. This is not a straightforward process due to the methyl branch at the α-carbon. The degradation proceeds through a combination of α- and β-oxidation steps, which will be discussed in more detail in the catabolism section.

Catabolic Pathways and Degradation Mechanisms

The degradation of TMTD and its precursor, phytanic acid, is a well-studied process, particularly due to its relevance in human metabolic disorders like Refsum disease. The methyl branches along the fatty acid chain prevent direct β-oxidation, necessitating alternative enzymatic strategies. geologyscience.runih.gov

Alpha-Oxidation Processes

When a methyl group is present at the β-position, as is the case after one round of β-oxidation of phytanic acid, the cell employs α-oxidation . geologyscience.runih.gov This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The fatty acid is first hydroxylated at the α-carbon, followed by decarboxylation to yield a fatty acid that is one carbon shorter. In the context of phytanic acid degradation, α-oxidation converts it to pristanic acid (2,6,10,14-tetramethylpentadecanoic acid). This step effectively bypasses the β-methyl branch, allowing for subsequent rounds of β-oxidation.

Beta-Oxidation Pathways and Methyl Branch Handling

Once the initial methyl branch is dealt with via α-oxidation, β-oxidation can proceed. geologyscience.runih.gov Beta-oxidation is the primary pathway for fatty acid degradation, involving a cyclical series of four reactions that result in the removal of a two-carbon acetyl-CoA unit. However, the isoprenoid structure of molecules like pristanic acid presents further challenges in the form of additional methyl branches.

For instance, after one cycle of β-oxidation on pristanic acid, a methyl group will again be located at the β-position. The cell must once more utilize a specific set of enzymes to handle this branch before β-oxidation can continue. This alternating sequence of β-oxidation and handling of methyl branches continues down the length of the carbon chain. geologyscience.ru

Beta-Decarboxymethylation Sequences

An alternative strategy to α-oxidation for dealing with β-methyl branches is β-decarboxymethylation . geologyscience.ru This process involves the removal of the methyl group at the β-position. While less commonly cited as the primary mechanism in the degradation of phytanic acid in many organisms, it represents another biochemical solution to the problem of branched-chain fatty acid catabolism. geologyscience.ru The result of these catabolic processes on phytanic acid is the eventual formation of shorter-chain fatty acids, including this compound, as an intermediate product. geologyscience.ru

Table 1: Key Intermediates in the Biosynthesis and Catabolism of this compound

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Phytol | C20H40O | Precursor |

| Phytenal | C20H38O | Intermediate in phytol degradation |

| Phytenic Acid | C20H38O2 | Intermediate in phytol degradation |

| Phyenoyl-CoA | C41H72N7O18P3S | Activated intermediate |

| Phytanic Acid | C20H40O2 | Key intermediate from phytol |

| Pristanic Acid | C19H38O2 | Product of α-oxidation of phytanic acid |

| Squalene | C30H50 | Potential precursor |

Integration into Complex Lipid Structures in Biological Systems

This compound (TMTDA), an isoprenoid branched-chain fatty acid, is not merely a metabolic end-product but is also actively integrated into more complex lipid architectures within various organisms. This incorporation into structural and storage lipids is a crucial facet of its biochemical journey, influencing the properties of cellular structures like membranes. The primary ways TMTDA is integrated into these larger molecules are through the formation of wax esters and its incorporation into phospholipids (B1166683).

Formation of Wax Esters

Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. ctdbase.org They serve critical functions across the biological world, from energy storage in marine life to providing a protective, water-repellent coating on plant leaves and bird feathers. In birds, these secretions are produced by the uropygial gland, also known as the preen gland. nih.govvcahospitals.com

The secretions of the uropygial gland are a complex mixture of lipids, predominantly diester waxes, fats, and various fatty acids. vcahospitals.com The composition of these preen waxes is highly species-specific and often includes a diverse array of straight-chain and branched-chain fatty acids. While direct studies exhaustively detailing every fatty acid component in all bird species are not available, the known presence of complex branched-chain acids in these secretions suggests that isoprenoid fatty acids like this compound are potential building blocks for these wax esters in certain avian species. The process would involve the enzymatic esterification of TMTDA to a fatty alcohol, contributing to the unique chemical signature and functional properties of the preen wax, such as maintaining feather suppleness and providing a barrier against microbes. vcahospitals.comexoticpetvet.net

Incorporation into Phospholipids

Phospholipids are the fundamental building blocks of all biological membranes, forming the lipid bilayer that encloses cells and organelles. The properties of these membranes, such as fluidity and permeability, are heavily influenced by the composition of the fatty acid chains within their constituent phospholipids.

Research has demonstrated that this compound is incorporated into the phospholipid fraction of certain marine organisms. A notable example is its presence in marine sponges of the genus Cinachyrella. nih.gov Studies have identified both TMTDA and the related compound 4,8,12-trimethyltridecanoic acid as significant components of the phospholipids in these sponges. nih.gov The integration of these bulky, branched-chain fatty acids into the membrane is thought to be an adaptive mechanism, potentially to modulate membrane fluidity or to interact with other membrane components in their specific marine environment. The co-occurrence of these two specific isoprenoid fatty acids may also serve as a chemotaxonomic marker for classifying these organisms. nih.gov

The table below summarizes the findings regarding the significant isoprenoid fatty acids found in the phospholipid mixtures of several Cinachyrella sponges.

| Sponge Species | Major Isoprenoid Fatty Acids Identified in Phospholipids | Relative Abundance Insights |

| Cinachyrella alloclada | 4,8,12-Trimethyltridecanoic acid, this compound | Co-occurrence of both acids identified. nih.gov |

| Cinachyrella kükenthali | 4,8,12-Trimethyltridecanoic acid, this compound | Co-occurrence of both acids identified. nih.gov |

| Cinachyrella aff. schulzei | 4,8,12-Trimethyltridecanoic acid, this compound | 4,8,12-Trimethyltridecanoic acid was a major component (up to 36%). nih.gov |

This table is based on the identification of fatty acids as methyl esters or N-acyl pyrrolidides by GC/MS analysis.

Regulation of Metabolic Pathways in Research Models

The influence of this compound on metabolic regulation is primarily understood through its position as a downstream metabolite of phytanic acid. Phytanic acid is a dietary branched-chain fatty acid obtained from dairy products, ruminant fats, and certain fish. nih.govnih.gov Humans cannot produce significant amounts of phytanic acid from chlorophyll directly; it is derived from the microbial breakdown of phytol in the gut of ruminant animals. nih.gov

The metabolism of phytanic acid is critical, as its accumulation is toxic and leads to the neurological condition known as Adult Refsum Disease. exoticpetvet.netnih.gov Because of a methyl group on its beta-carbon, phytanic acid cannot be broken down by the standard beta-oxidation pathway. Instead, it undergoes alpha-oxidation in peroxisomes to produce pristanic acid, which can then enter the beta-oxidation pathway. nih.govnih.gov TMTDA is an intermediate metabolite in the subsequent beta-oxidation of pristanic acid.

The table below outlines key aspects of the phytanic acid metabolic pathway, which provides the context for the formation and potential regulatory environment of TMTDA.

| Pathway Aspect | Description | Associated Disorders | Key Molecules |

| Initial Source | Ingestion of ruminant meat, dairy products, and certain fish containing phytol and phytanic acid. nih.gov | Not applicable | Phytanic Acid, Phytol |

| Initial Oxidation | Phytanic acid undergoes alpha-oxidation in peroxisomes because its β-methyl group blocks beta-oxidation. nih.gov | Adult Refsum Disease (deficiency in phytanoyl-CoA hydroxylase). nih.gov | Phytanic acid, Pristanic acid |

| Subsequent Oxidation | The product, pristanic acid, is sequentially broken down via beta-oxidation in both peroxisomes and mitochondria. nih.gov | Peroxisomal biogenesis disorders, Bifunctional protein deficiency. nih.gov | Pristanic acid, This compound (as a metabolite) |

| Regulatory Interface | Fatty acids act as ligands for nuclear receptors like PPARs, influencing the expression of genes for lipid metabolism. | Dysregulation can contribute to metabolic syndrome. | Fatty Acids, Peroxisome Proliferator-Activated Receptors (PPARs) |

Occurrence, Distribution, and Origin in Biological and Environmental Matrices

Presence in Microbial Communities and their Lipids

The origins of 5,9,13-trimethyltetradecanoic acid are rooted in the metabolic activities of microbial communities. This isoprenoid fatty acid is not a primary product of most organisms but rather a result of the breakdown of larger, more complex molecules, most notably phytol (B49457), the diterpene alcohol side chain of chlorophyll (B73375).

Detection in Marine Bacteria and Archaea

While direct, widespread surveys of this compound across a broad range of marine bacteria and archaea are not extensively documented, its precursors and the metabolic pathways for its formation are well-established in these domains. Isoprenoid lipids are fundamental components of archaeal cell membranes, and both bacteria and archaea possess the enzymatic machinery to degrade complex organic matter, including phytol. nih.gov The degradation of phytol by marine bacterial communities has been shown to yield a variety of isoprenoid fatty acids, including this compound. nih.govresearchgate.net This suggests that the presence of this fatty acid in marine environments is intrinsically linked to the microbial processing of phytogenic material.

Production by Specific Microbial Strains

Specific bacterial strains isolated from marine sediments have demonstrated the ability to produce this compound through the degradation of phytol. nih.govresearchgate.netasm.orgnih.gov Studies have shown that both aerobic and denitrifying bacteria can metabolize phytol, leading to the formation of this C17 isoprenoid acid. nih.govasm.org One of the proposed pathways involves the initial oxidation of phytol to phytenic acid, which is then further metabolized. researchgate.netasm.orgnih.gov Another pathway suggests the conversion of phytol to the C18 isoprenoid ketone, 6,10,14-trimethylpentadecan-2-one, which is then metabolized by bacteria to produce this compound. nih.govgeologyscience.ru The involvement of both aerobic and anaerobic (denitrifying) bacteria highlights the robustness of this degradation pathway in various marine sedimentary environments. nih.govasm.org

Accumulation in Marine Invertebrates (e.g., Sponges)

Marine invertebrates, particularly sponges, are known to accumulate a diverse array of unusual fatty acids, often of microbial origin. This compound has been identified as a notable, albeit often minor, component of the lipid profiles of certain sponge species.

Characterization in Sponge Phospholipids (B1166683)

Research has consistently identified this compound within the phospholipids of marine sponges belonging to the genus Cinachyrella. In these sponges, it co-occurs with the more abundant C16 isoprenoid fatty acid, 4,8,12-trimethyltridecanoic acid. The presence of these isoprenoid acids in the phospholipid fraction of the cell membranes suggests they play a structural role, influencing membrane fluidity and stability.

Chemotaxonomic Implications

The consistent co-occurrence of this compound and 4,8,12-trimethyltridecanoic acid in sponges of the Cinachyrella genus suggests a potential chemotaxonomic significance. The fatty acid profiles of organisms can serve as chemical fingerprints, aiding in their classification and the understanding of their evolutionary relationships. The presence of this specific combination of isoprenoid fatty acids may be a characteristic feature of this particular sponge genus, distinguishing it from others.

Distribution in Aquatic Sediments and Paleoenvironmental Reconstruction

The distribution of lipid biomarkers in aquatic sediments provides a valuable record of past environmental conditions. While the use of this compound as a direct proxy for paleoenvironmental reconstruction is not yet well-established, its presence in sediment cores indicates its potential as a biogeochemical marker.

Studies of marine sediment cores have documented the presence of this compound, with its concentration varying with depth. researchgate.net This variation reflects changes in the input and diagenetic processes affecting organic matter over time. As a degradation product of phytol, its abundance could theoretically be linked to past primary productivity and the activity of specific microbial communities. However, the complexity of its formation pathways, involving different types of bacteria under various redox conditions, complicates its direct interpretation as a simple paleoenvironmental proxy. nih.govgeologyscience.ru Further research is needed to fully elucidate the relationship between the abundance of this compound in sediments and specific environmental parameters.

Role as a Lipid Biomarker for Microbial Inputs

This compound is recognized as a product of the microbial degradation of phytol, a component of the chlorophyll molecule. dcu.ie Its detection in environmental samples, therefore, serves as a biomarker for microbial activity. Studies have shown that this fatty acid is produced by marine bacteria. For instance, bacterial communities isolated from marine sediments have been observed to metabolize (E)-phytol, leading to the formation of this compound. This process involves the intermediate compound 6,10,14-trimethylpentadecan-2-one, which is then converted to the target fatty acid. nih.gov

The degradation of phytol by these bacterial communities can occur under both aerobic and denitrifying conditions. nih.gov This indicates that the production of this compound is not limited to oxygen-rich environments and can also proceed in anoxic zones where nitrate (B79036) is used as an electron acceptor. nih.gov The presence of this fatty acid in sediment cores points to the activity of microbial communities in the degradation of phytol-derived organic matter. dcu.ie

Insights into Diagenetic Processes

The identification of this compound in sediment cores provides valuable insights into the diagenetic processes affecting organic matter. dcu.ie Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments after their initial deposition. The formation of this fatty acid is a specific step in the degradation pathway of phytol. dcu.ie

In marine sediments, the anaerobic biodegradation of 6,10,14-trimethylpentadecan-2-one, a key intermediate in phytol degradation, is considered a likely source of this compound. nih.gov The presence of this compound, along with other phytol degradation products like 4,8,12-trimethyltridecanoic acid and phytanic acid, helps to reconstruct the biogeochemical pathways of organic matter transformation in these environments. dcu.ie The co-occurrence of these isoprenoid acids can have implications for understanding the specific biosynthetic and diagenetic pathways at play. tandfonline.com

Identification in Terrestrial Organisms and Plant Studies

While the occurrence of this compound is well-documented in marine environments, particularly in sponges and sediments, its identification in terrestrial organisms and plants is not as extensively reported in the scientific literature. Research has primarily focused on its marine and microbial origins.

However, the compound has been identified in the phospholipids of marine sponges belonging to the genus Cinachyrella. tandfonline.comresearchgate.netkau.edu.sa In some species, such as Cinachyrella alloclada and C. kükenthali from Senegal and Cinachyrella aff. schulzei from New Caledonia, this compound was found to co-occur with 4,8,12-trimethyltridecanoic acid. tandfonline.comresearchgate.net The presence of these unusual isoprenoid fatty acids is considered to have potential implications for the chemotaxonomy of these sponges. tandfonline.comkau.edu.sa

It is important to note that the synthesis of this compound has been accomplished in laboratory settings, often for use as a standard in chemical analyses or for further scientific investigation. nih.gov

Data Tables

Table 1: Documented Occurrence of this compound

| Biological/Environmental Matrix | Organism/Context | Key Findings | References |

| Marine Sponges | Cinachyrella alloclada, Cinachyrella kükenthali | Identified in phospholipids; co-occurs with 4,8,12-trimethyltridecanoic acid. | tandfonline.comkau.edu.sa |

| Cinachyrella aff. schulzei | Identified in phospholipids along with 4,8,12-trimethyltridecanoic acid. | tandfonline.comresearchgate.net | |

| Marine Sediments | Sediment Cores | Product of anaerobic biodegradation of 6,10,14-trimethylpentadecan-2-one. | dcu.ienih.gov |

| Marine Bacteria | Bacterial Communities | Produced from the degradation of (E)-phytol under aerobic and denitrifying conditions. | nih.gov |

Advanced Analytical Methodologies for 5,9,13 Trimethyltetradecanoic Acid Research

Chromatographic Techniques for Separation and Quantification in Complex Biological Mixtures

Chromatography is a cornerstone for isolating and measuring 5,9,13-trimethyltetradecanoic acid from intricate biological matrices like plasma and tissues. jasem.com.trspringernature.comspringernature.comsigmaaldrich.commdpi.comnih.govjlmqa.orgdocumentsdelivered.comresearchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and thermally stable compounds, including fatty acid methyl esters (FAMEs). mdpi.comjlmqa.org For the analysis of this compound, derivatization to its methyl ester is a common practice to increase its volatility. nist.gov This process typically involves heating the sample with a methylating agent. jasem.com.tr

In clinical settings, GC-MS is employed to quantify levels of branched-chain fatty acids like pristanic acid (a metabolite related to this compound) and phytanic acid in plasma to aid in the diagnosis of certain metabolic disorders. jasem.com.trjlmqa.org The methodology often involves an internal standard, such as a deuterated version of the analyte, for accurate quantification. jlmqa.org The separation is typically achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes. jlmqa.org

Table 1: Example GC-MS Parameters for Branched-Chain Fatty Acid Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) jlmqa.org |

| Carrier Gas | Helium japsonline.com |

| Injection Mode | Split japsonline.com |

| Derivatization | Methylation jasem.com.tr |

| Ionization | Electron Ionization (EI) nih.gov |

| MS Detection | Selected Ion Monitoring (SIM) |

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for non-volatile or thermally labile compounds, and often requires less extensive sample preparation. nih.gov For the analysis of fatty acids, LC-MS methods can provide high sensitivity and specificity. springernature.comnih.govdocumentsdelivered.comresearchgate.net

One approach involves the derivatization of the fatty acid's carboxyl group to enhance ionization efficiency in the mass spectrometer. springernature.commdpi.comnih.govdocumentsdelivered.comresearchgate.net For instance, trimethylaminoethyl (TMAE) iodide ester derivatives have been used for the quantification of branched-chain fatty acids in plasma. springernature.comnih.govdocumentsdelivered.comresearchgate.net These derivatives are then analyzed by UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode, which provides excellent selectivity and sensitivity. springernature.com

LC-MS methods have been successfully applied to quantify very-long-chain and branched-chain fatty acids in plasma for the diagnosis of peroxisomal disorders. springernature.comnih.govdocumentsdelivered.comresearchgate.net These methods often demonstrate good agreement with established GC-MS techniques. nih.govdocumentsdelivered.comresearchgate.net The use of stable isotope-labeled internal standards is crucial for accurate quantification. springernature.com

Table 2: Comparison of GC-MS and LC-MS for Fatty Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or derivatized analytes mdpi.com | Suitable for non-volatile and thermally labile compounds nih.gov |

| Sample Preparation | Often requires derivatization (e.g., methylation) jasem.com.tr | Can sometimes analyze underivatized compounds, but derivatization can improve sensitivity springernature.commdpi.comnih.govdocumentsdelivered.comresearchgate.netnih.gov |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Ionization Techniques | Primarily Electron Ionization (EI) nih.gov | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

Spectroscopic Methods for Structural Elucidation and Isotopic Tracing in Research

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and for tracking its metabolic fate. rsc.orgnih.govhyphadiscovery.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including complex lipids. nih.govhyphadiscovery.comnih.gov High-resolution 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its connectivity and stereochemistry. rsc.orgnih.gov In the context of this compound research, NMR can be used to confirm the positions of the methyl branches along the fatty acid chain. rsc.org

Furthermore, NMR is utilized in metabolic pathway studies through the use of stable isotope tracers. nih.govnih.gov By introducing a substrate labeled with a stable isotope like 13C into a biological system, researchers can follow the incorporation of the label into various metabolites, including this compound. nih.govnih.gov The analysis of the resulting NMR spectra reveals the specific positions of the isotope within the molecule, providing insights into the metabolic pathways involved in its synthesis. nih.gov

Electron impact (EI) mass spectrometry is a key technique for the identification and structural analysis of compounds based on their unique fragmentation patterns. nih.gov When a molecule is ionized by electron impact, it forms a molecular ion that can undergo fragmentation into smaller, charged species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. youtube.com

For branched-chain fatty acid methyl esters, such as the methyl ester of this compound, the fragmentation pattern in EI-MS can provide information about the location of the methyl branches. nih.gov Specific fragment ions are formed due to cleavage at or near the branching points. By analyzing these characteristic fragments, it is possible to differentiate between various isomers of trimethyltetradecanoic acid. nih.gov Tandem mass spectrometry (MS/MS) can further enhance the specificity of this analysis by isolating the molecular ion and inducing its fragmentation to generate a product ion spectrum. nih.gov

Isotopic Labeling Strategies for Tracing Metabolic Flux in Research Models

Isotopic labeling is a fundamental strategy for investigating the dynamics of metabolic pathways, a field known as metabolic flux analysis. nih.govnih.govnih.gov This approach involves introducing a nutrient labeled with a stable isotope, most commonly 13C, into a cellular or organismal model. nih.gov The labeled atoms are then incorporated into downstream metabolites through various biochemical reactions. nih.gov

By tracking the distribution of the isotope in metabolites like this compound over time, researchers can quantify the rates of metabolic pathways, or fluxes. nih.govnih.gov This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. The analysis of the isotopologue distribution (molecules of the same compound that differ only in their isotopic composition) is typically performed using mass spectrometry or NMR spectroscopy. nih.govnih.gov For example, a study used [1-13C]-phytanic acid to trace its α-oxidation in a healthy volunteer, demonstrating the formation of [13C]formate. nih.gov

These isotopic tracing experiments are crucial for understanding how metabolic pathways are regulated under different physiological or pathological conditions and for identifying the origins of the carbon atoms that make up the backbone of this compound. nih.govspringernature.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Arachidonic acid |

| Benzoic acid, 4-ethoxy-, ethyl ester |

| Butyrylcholinesterase |

| C28:0 |

| Decanoic acid |

| 9-Decenoic acid |

| Docosanoic acid |

| all-cis-7,10,13,16,19-Docosapentaenoic acid |

| Eicosanoic acid |

| Fatty acid methyl esters (FAMEs) |

| Formic acid |

| Furaldehyde |

| Hexadecanoic acid |

| Hexadecanoic acid, methyl ester |

| 9-Hexadecenoic acid |

| 3-Hexadecyne |

| 1H-Inden-1-one, 2,3-dihydro-3,3,5,6-tetramethyl- |

| Linoleic acid |

| Alpha-linolenic acid |

| Megastigmatrienone |

| Methyl stearate |

| 12-Methyltetradecanoic acid |

| 13-Methyltetradecanoic acid |

| Octadecanoic acid |

| 9,12-Octadecadienoic acid (Z,Z)- |

| 9,12,15-Octadecatrienoic acid, (Z,Z,Z)- |

| Oleic acid |

| Palmitic acid |

| 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene |

| Phthalic acid, octyl tridec-2- |

| Phytanic acid |

| Phytol (B49457) |

| Pristanic acid |

| Pyrogallol |

| Syn-tricyclo(5.1.0.0(2,4))oct-5-ene, 3,3,5,6,8,8-hexamethyl- |

| 4,4,5,8-Tetramethylchroman-2-ol |

| Tetracosanoic acid |

Biological Roles and Physiological Significance in Research Models Excluding Human Clinical Data

Contribution to Cellular Lipid Composition and Membrane Dynamics

5,9,13-Trimethyltetradecanoic acid (TMTD) is an isoprenoid fatty acid, a class of molecules that plays a fundamental role in the structure of cell membranes, particularly in Archaea. Unlike bacteria and eukaryotes, which primarily utilize straight-chain fatty acids in their membrane phospholipids (B1166683), archaea have membranes composed of isoprenoid chains linked by ether bonds to a glycerol-1-phosphate backbone. nih.govrug.nlnanion.de This unique chemical structure is a key distinguishing feature between the domains of life and is thought to be an adaptation to extreme environments. nih.govvaia.com

Furthermore, the ether linkages in archaeal membranes are chemically more resistant to hydrolysis than the ester linkages found in bacterial and eukaryotic membranes, providing additional stability in extreme environments. nih.govnanion.de While fatty acid biosynthesis is less common in archaea, some species can incorporate both isoprenoids and fatty acids into their membranes. nih.gov Studies on mixed membrane vesicles have shown that the addition of isoprenoids to fatty acid membranes enhances their stability, particularly in the presence of various salts. nih.govnih.gov This suggests that membranes in the last universal common ancestor (LUCA) may have been a mosaic of both types of lipids. nih.gov

The presence of TMTD and other isoprenoid lipids in archaeal membranes is a significant factor in their ability to thrive in some of the most inhospitable environments on Earth. vaia.com The distinct properties conferred by these branched-chain fatty acids, such as enhanced stability and fluidity, highlight their critical structural role in microbial membranes. vaia.comnih.govnih.gov

While isoprenoid fatty acids are characteristic of archaea, the influence of branched-chain fatty acids (BCFAs) like this compound on eukaryotic cell membranes is an area of active investigation. In eukaryotic cells, the cell membrane is primarily a phospholipid bilayer, and its fluidity and permeability are critical for cellular function. nih.gov The incorporation of different lipid species, including various fatty acids, can significantly alter these properties. mdpi.com

In vitro studies using model membrane systems, such as liposomes, have been instrumental in elucidating the effects of different lipids on membrane dynamics. nih.gov The introduction of BCFAs into a membrane composed of straight-chain fatty acids can increase membrane fluidity. frontiersin.org This is because the methyl branches disrupt the orderly packing of the acyl chains, creating more space and movement within the membrane. frontiersin.org An increase in membrane fluidity can, in turn, affect the function of membrane-bound proteins and transport processes across the membrane. plos.org

In animal models, the composition of dietary fats has been shown to influence the fatty acid profile of cell membranes, which can have physiological consequences. biorxiv.org For example, studies in the nematode Caenorhabditis elegans have shown that a diet rich in BCFAs leads to their accumulation in cellular lipids and affects lipid metabolism. biorxiv.org While not directly studying TMTD, this research indicates that eukaryotic cells can incorporate BCFAs into their membranes, which can then impact cellular processes.

The table below summarizes findings from research on the influence of branched-chain fatty acids on membrane properties.

| Model System | Branched-Chain Fatty Acid Source/Type | Observed Effect on Membrane/Lipids |

| Caenorhabditis elegans | Microbacterium diet rich in BCFAs | Accumulation of BCFAs in lipids, formation of large lipid droplets. biorxiv.org |

| Gram-positive bacteria | General BCFAs | Increased membrane fluidity due to lower phase transition temperatures. frontiersin.org |

| Model Vesicles | Isoprenoids added to fatty acid vesicles | Enhanced membrane stability in the presence of salts. nih.gov |

These findings from in vitro and animal models suggest that while not a primary component, the incorporation of BCFAs like TMTD into eukaryotic membranes can modulate their physical properties, with potential implications for cellular function.

Implications in General Lipid Metabolism and Homeostasis Studies (in vitro/animal models)

This compound is a branched-chain fatty acid (BCFA), and its metabolism is intertwined with the pathways that handle other BCFAs, such as phytanic acid and pristanic acid. nih.govnih.gov These fatty acids are derived from dietary sources, including dairy products and meat from ruminant animals. nih.gov The breakdown of BCFAs requires specific enzymatic pathways, as the methyl branches obstruct the standard beta-oxidation process used for straight-chain fatty acids. youtube.com

In mammals, the metabolism of phytanic acid involves an initial alpha-oxidation step in peroxisomes to produce pristanic acid, which is then further broken down by beta-oxidation. nih.gov Deficiencies in the enzymes involved in these pathways can lead to the accumulation of BCFAs, as seen in conditions like Refsum disease. nih.govyoutube.com While the specific metabolic fate of TMTD is less characterized, its structural similarity to other BCFAs suggests it would likely be metabolized through similar peroxisomal oxidation pathways.

Research in animal models has shown that the enzymes responsible for elongating fatty acids can also act on BCFAs. nih.gov For instance, fatty acid elongases (ELOVL) are capable of elongating saturated branched-chain acyl-CoAs. nih.gov This indicates that TMTD could potentially be a substrate for these enzymes, leading to the formation of longer-chain BCFAs. The table below details some of the key enzymes involved in BCFA metabolism.

| Enzyme/Protein Family | Function in BCFA Metabolism | Model System/Context |

| Phytanoyl-CoA hydroxylase | Catalyzes the first step of alpha-oxidation of phytanic acid. nih.gov | Human/Refsum Disease nih.gov |

| Peroxisomal beta-oxidation enzymes | Degrade pristanic acid and other BCFAs. nih.gov | Human/Peroxisomal Disorders nih.gov |

| Fatty Acid Elongases (ELOVL) | Elongate saturated branched-chain acyl-CoAs. nih.gov | Mammalian cells/tissues nih.gov |

| Acyl-CoA dehydrogenases | Compete for branched acyl-CoA primers, influencing BCFA synthesis. frontiersin.org | Micrococcus luteus frontiersin.org |

The interaction of TMTD with these metabolic pathways highlights the complex regulation of BCFA homeostasis. Perturbations in these pathways, either through genetic defects or dietary overload, can lead to the accumulation of BCFAs, which may have downstream effects on cellular function.

In a study using the nematode Caenorhabditis elegans, a diet rich in BCFAs from the bacterium Microbacterium resulted in a significant accumulation of these fatty acids in the worm's lipids. biorxiv.org This led to the formation of supersized lipid droplets, indicating a major shift in lipid storage and metabolism. biorxiv.org Furthermore, this high-BCFA diet was found to downregulate pathways involved in beta-oxidation and upregulate those involved in lipogenesis, promoting the accumulation of polyunsaturated fatty acids. biorxiv.org

Research in mice has also shown that dietary BCFAs can influence lipid metabolism. A study on BCFAs derived from yak ghee found that they could decrease cholesterol levels and modulate the expression of genes involved in lipid synthesis and transport. mdpi.com For example, the expression of genes like FADS1, FADS2, and ACC-α, which are involved in fatty acid synthesis, was downregulated. mdpi.com Conversely, genes involved in fatty acid transport and esterification, such as FABP1 and DGAT-1, were upregulated. mdpi.com

| Model System | BCFA Source/Type | Observed Perturbations in Lipid Profile |

| Caenorhabditis elegans | Microbacterium diet | Accumulation of BCFAs, formation of large lipid droplets, increased polyunsaturated fatty acids. biorxiv.org |

| Mice | Purified BCFAs from yak ghee | Decreased cholesterol levels, altered expression of genes related to lipid metabolism. mdpi.com |

| Mice | General BCFAs | Found in cholesteryl esters and wax esters in meibomian glands; also in ceramides (B1148491) in skin, meibomian glands, and liver. nih.gov |

Ecological and Environmental Research Perspectives on 5,9,13 Trimethyltetradecanoic Acid

Role in Microbial Ecology and Biogeochemical Cycling

The formation of 5,9,13-trimethyltetradecanoic acid is intrinsically linked to the microbial breakdown of phytol (B49457), a component of the chlorophyll (B73375) molecule. This positions it as a key indicator of specific microbial activities and their influence on the cycling of organic carbon in the environment.

Indicators of Anaerobic and Aerobic Degradation Processes

This compound is a product of the microbial degradation of phytol, a common constituent of phytoplankton. Its formation pathways are indicative of the prevailing redox conditions in an environment.

Under aerobic conditions , the degradation of phytol can proceed through the oxidation of 6,10,14-trimethylpentadecan-2-one, a C18 isoprenoid ketone also derived from phytol. This process involves the oxidation of the terminal methyl group of the ketone, followed by decarboxylation to yield this compound. The presence of this acid in environments with known oxygen availability points to the activity of aerobic microbial communities.

Conversely, this isoprenoid acid can also be formed under anaerobic conditions , specifically through denitrifying bacteria. One proposed pathway involves the carboxylation of 6,10,14-trimethylpentadecan-2-one. This anaerobic formation route complicates the use of this compound as a simple indicator of oxic decomposition. Therefore, its presence suggests microbial degradation of phytol-derived organic matter but does not exclusively signify an aerobic environment. The interpretation of its presence requires consideration of other geochemical and microbial indicators.

| Degradation Condition | Precursor Compound | Key Process | Resulting Compound |

| Aerobic | 6,10,14-Trimethylpentadecan-2-one | Oxidation and Decarboxylation | This compound |

| Anaerobic (Denitrifying) | 6,10,14-Trimethylpentadecan-2-one | Carboxylation | This compound |

Contribution to Organic Matter Transformation in Sediments

As a degradation product of phytol, this compound is a component of the transformed organic matter found in marine and lacustrine sediments. Its presence signifies the microbial reworking of primary producer biomass. The concentration and distribution of this acid within sediment cores can provide information on the extent and types of microbial degradation that have occurred over time.

The transformation of phytol into smaller, more recalcitrant compounds like this compound is a crucial step in the long-term preservation of organic carbon in sediments. Studying the abundance of this and other isoprenoid acids helps to elucidate the diagenetic pathways of organic matter and the role of microbial communities in this process.

Application in Paleoclimatic and Paleoenvironmental Reconstruction

The preservation of lipid biomarkers, including isoprenoid fatty acids, in the geological record offers a powerful tool for reconstructing past environmental conditions.

Tracing Sources and Depositional Environments

The primary source of this compound in most environments is the chlorophyll from photosynthetic organisms. Therefore, its presence in sediments is a direct indicator of past primary productivity. While it is a degradation product, its ultimate origin is tied to phytoplankton and other photosynthetic life.

The relative abundance of this compound compared to other phytol degradation products, such as phytanic acid and pristanic acid, can offer clues about the depositional environment. The different formation pathways of these compounds under varying redox conditions mean their ratios can reflect the oxygen levels at the time of deposition and early diagenesis. However, due to the dual aerobic and anaerobic formation pathways of this compound, its use as a standalone proxy for redox conditions is limited and should be integrated with other geochemical data.

Reconstruction of Past Microbial Communities

The presence of this compound in ancient sediments and microbial mats provides a window into the composition and metabolic activities of past microbial communities. For instance, its identification in a roughly 1,000-year-old desiccated microbial mat from the McMurdo Ice Shelf in Antarctica points to the historical presence of microorganisms capable of degrading phytol in this extreme environment.

Advanced Research Frontiers and Methodological Challenges

Stereoselective Synthesis for Isomer-Specific Biological Studies

The presence of multiple chiral centers in 5,9,13-trimethyltetradecanoic acid means that it can exist as several stereoisomers. The biological activity of such molecules is often highly dependent on their specific three-dimensional structure. Therefore, the ability to synthesize and study individual isomers is paramount to understanding their distinct physiological and pathophysiological roles.

Development of Chiral Synthetic Routes

The synthesis of specific stereoisomers of branched-chain fatty acids presents a significant chemical challenge. The development of chiral synthetic routes is essential to produce optically pure enantiomers for biological testing. aocs.org These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry at each of the methyl-branched positions. While the total synthesis of related branched-chain fatty acids like (+/-)-2-methoxy-13-methyltetradecanoic acid has been achieved, the focus is increasingly on stereoselective methods that yield a single desired isomer in high purity. aocs.org

General strategies for the stereoselective synthesis of molecules with multiple chiral centers, such as those employed for vitamin A derivatives, often rely on techniques like the Horner-Wadsworth-Emmons (HWE) reaction to create specific double bond geometries, which can then be reduced to the desired saturated stereocenters. The synthesis of enantiopure building blocks, for instance from commercially available chiral precursors like (R)-(+)-methylsuccinic acid, is a common starting point. mdpi.com These advanced synthetic approaches are critical for providing the necessary quantities of individual TMTDA isomers for in-depth biological investigation.

Investigation of Enantiomeric Bioactivity in Research Models

The differential effects of stereoisomers are well-documented for other lipids, underscoring the need for isomer-specific research on TMTDA. For instance, the bioactivity of many chiral drugs is confined to a single enantiomer, with the other being inactive or even causing adverse effects. nih.gov In the context of branched-chain fatty acids, the metabolism of the related compound phytanic acid is stereospecific, with the enzyme α-methylacyl-CoA racemase playing a key role in converting (2R)-phytanoyl-CoA to the (2S)-form, which can then be metabolized. nih.gov This highlights the stereoselectivity of the enzymes involved in branched-chain fatty acid metabolism.

It is hypothesized that the different stereoisomers of this compound will exhibit distinct interactions with receptors and enzymes. For example, phytanic and pristanic acids are known to activate nuclear receptors like peroxisome proliferator-activated receptor-alpha (PPARα) and retinoid X receptor (RXR). nih.govnih.gov It is plausible that the various enantiomers of TMTDA will have different binding affinities and activation potentials for these and other receptors, leading to diverse biological outcomes. Investigating these differences in cell culture and animal models is a key area of future research, which may reveal specific roles for each isomer in health and disease.

Genomic and Proteomic Approaches to Elucidate Biosynthetic and Metabolic Enzymes

Understanding the enzymatic machinery responsible for the synthesis and breakdown of this compound is crucial for elucidating its metabolic pathways and biological functions. Given its structural similarity to other isoprenoid fatty acids like phytanic and pristanic acid, much can be inferred from the well-studied metabolism of these compounds. nih.govnih.gov

The metabolism of phytanic acid involves a series of enzymatic reactions, primarily occurring in the peroxisomes. nih.gov Key enzymes in this pathway include phytanoyl-CoA hydroxylase (PHYH), which is deficient in Refsum disease, and other enzymes involved in α-oxidation and subsequent β-oxidation. nih.govyoutube.com It is highly probable that the metabolic fate of TMTDA involves a similar set of enzymes.

Genomic and proteomic approaches are powerful tools for identifying and characterizing these enzymes. By searching for genes that code for proteins with homology to known fatty acid metabolizing enzymes, researchers can identify candidate genes involved in TMTDA metabolism. Functional genomic studies, such as gene knockout or overexpression experiments in model organisms, can then be used to confirm the role of these candidate genes. Proteomic analysis of cellular fractions, particularly peroxisomal and mitochondrial fractions, can directly identify the proteins that are present and potentially involved in TMTDA metabolism.

The table below summarizes the key enzymes involved in the metabolism of the related phytanic and pristanic acids, which are likely candidates for involvement in TMTDA metabolism as well.

| Enzyme | Function in Phytanic/Pristanic Acid Metabolism | Potential Role in TMTDA Metabolism |

| Phytanoyl-CoA Hydroxylase (PHYH) | Catalyzes the first step of α-oxidation of phytanoyl-CoA. nih.gov | Potential involvement in the α-oxidation of TMTDA. |

| α-Methylacyl-CoA Racemase (AMACR) | Converts (2R)-pristanoyl-CoA to the (2S)-isomer for β-oxidation. nih.gov | May be involved in the metabolism of specific TMTDA stereoisomers. |

| Peroxisomal β-oxidation enzymes | A series of enzymes that shorten the carbon chain of pristanic acid. nih.gov | Likely responsible for the degradation of TMTDA following any initial α-oxidation steps. |

Methodological Advancements in High-Resolution Isomer Differentiation

A significant challenge in the study of this compound and other complex lipids is the difficulty in separating and identifying their various isomers. Standard analytical techniques often fail to distinguish between molecules with the same mass and chemical formula but different spatial arrangements. However, recent advancements in chromatography and mass spectrometry are overcoming these limitations.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. nih.govnih.gov These columns contain chiral molecules that interact differently with the enantiomers of the analyte, leading to their separation. The development of new CSPs with improved selectivity is an active area of research. nih.gov

Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) has also emerged as a robust method for the chiral separation of lipids. acs.org SFC uses supercritical carbon dioxide as the mobile phase, which allows for fast and efficient separations.

Furthermore, the combination of ultra-performance liquid chromatography (UPLC) with ion-mobility mass spectrometry (IM-MS) provides an additional dimension of separation. nih.govresearchgate.net Ion mobility separates ions based on their size and shape as they drift through a gas-filled chamber, allowing for the differentiation of isomers that are not resolved by chromatography alone. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of the lipids. researchgate.netyoutube.com

These cutting-edge analytical platforms are essential for accurately quantifying the different isomers of TMTDA in biological samples and for understanding their distinct metabolic fates and biological activities.

Future Directions in Lipidomics and Metabolomics Research Applications

The field of lipidomics, which aims to comprehensively analyze the complete lipid profile of a cell or organism, is poised to provide significant insights into the role of this compound. springernature.com As analytical techniques continue to improve, it will become increasingly feasible to conduct large-scale lipidomics studies that can correlate the levels of specific TMTDA isomers with different physiological states or disease conditions.

Future research will likely focus on several key areas:

Biomarker Discovery: Investigating whether specific isomers of TMTDA can serve as biomarkers for metabolic diseases. Altered levels of branched-chain amino acids, which are structurally related to branched-chain fatty acids, are associated with insulin (B600854) resistance and type 2 diabetes. nih.govadvancedmolecularlabs.comnih.gov Similar associations may exist for TMTDA.

Pathway Elucidation: Using stable isotope tracing and advanced mass spectrometry to map the metabolic pathways of TMTDA in detail, including its biosynthesis, degradation, and incorporation into more complex lipids.

Functional Lipidomics: Moving beyond simple quantification to understand the functional consequences of changes in TMTDA levels. This includes studying its impact on membrane properties, cell signaling, and gene expression.

Nutritional and Environmental Influences: Examining how dietary intake and environmental exposures affect the levels and metabolism of TMTDA. For instance, milk fatty acid profiles, which can include branched-chain fatty acids, are influenced by diet and are being explored as biomarkers for methane (B114726) emissions in cattle. mdpi.com

The continued development and application of advanced lipidomics and metabolomics approaches will be instrumental in fully understanding the biological significance of this compound and its potential role in human health and disease.

Q & A

What are the recommended analytical methods for detecting and quantifying 5,9,13-Trimethyltetradecanoic acid in complex biological matrices?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting branched-chain fatty acids like this compound. Derivatization (e.g., methyl ester formation via BF₃-methanol) enhances volatility and sensitivity . For lipid-rich samples, such as marine sponge extracts or plant tissues, solid-phase extraction (SPE) or thin-layer chromatography (TLC) should precede GC-MS to isolate the target compound from interfering lipids . Quantification requires calibration with synthetic standards, validated against nuclear magnetic resonance (NMR) for structural confirmation .

How can researchers synthesize this compound with high stereochemical purity?

Basic Research Question

A multi-step synthesis approach is recommended:

Isoprenoid chain assembly : Use iterative Julia–Kocienski olefination to construct the 5,9,13-trimethyltetradecyl backbone, ensuring correct branching .

Carboxylic acid functionalization : Oxidize the terminal methyl group to a carboxylic acid via Jones oxidation or catalytic oxidation with RuO₂ .

Purification : Employ silica gel chromatography followed by recrystallization in hexane/ethyl acetate to achieve >95% purity. Monitor intermediates using H and C NMR .

What biosynthetic pathways produce this compound in marine sponges and terrestrial plants?

Advanced Research Question

In marine sponges (e.g., Cinachyrella spp.), the compound is likely derived from isoprenoid precursors via the mevalonate pathway, with methyl branches introduced by S-adenosyl methionine (SAM)-dependent methyltransferases . In plants like Peganum harmala, it may originate from fatty acid synthase (FAS) with atypical branching enzymes, though this requires isotopic tracer studies to confirm . Comparative genomics of biosynthetic gene clusters in these organisms could resolve pathway divergence .

How does the ecological role of this compound differ between marine and terrestrial environments?

Advanced Research Question

In marine sponges, this acid is a phospholipid component that modulates membrane fluidity in deep-sea environments, potentially aiding symbiont interactions . In terrestrial plants (e.g., Peganum harmala), it may act as a defense compound , as branched-chain fatty acids inhibit herbivore digestion . Ecological role confirmation requires knockout studies in model organisms and field-based lipid profiling.

What experimental strategies address contradictions in reported natural sources of this compound?

Advanced Research Question

Discrepancies in its occurrence (e.g., marine sponges vs. plants) may arise from:

- Misidentification : Cross-validate findings using high-resolution MS/MS and compare retention indices with authentic standards .

- Ecological variability : Analyze geographic and seasonal lipid profiles of source organisms .

- Artifact formation : Test for acid-catalyzed isomerization during extraction by comparing fresh vs. stored samples .

What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Advanced Research Question

Structural analogs (e.g., isoprenoid fatty acids) suggest potential mitochondrial targeting via membrane interaction, disrupting electron transport chains in cancer cells . To test this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.